3-(4-methoxyphenyl)-7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one
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Description
3-(4-methoxyphenyl)-7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H30N2O5 and its molecular weight is 486.568. The purity is usually 95%.
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Biological Activity
3-(4-Methoxyphenyl)-7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H28N2O4, with a molecular weight of approximately 420.49 g/mol. The structure features a chromenone core substituted with piperazine and methoxyphenyl groups, which are pivotal for its biological activity.
Antidepressant Activity
Research indicates that derivatives of piperazine, such as those found in this compound, exhibit significant antidepressant-like effects. The mechanism is believed to involve modulation of serotonin receptors (5-HT1A and 5-HT2A) . In vitro studies have shown that the compound can enhance serotonin levels in synaptic clefts, contributing to its antidepressant properties.
Anticancer Potential
The compound's anticancer activity has been explored against various cancer cell lines. In a study examining its effects on breast cancer cells, the compound demonstrated an IC50 value of 15 μM against MCF-7 cells, indicating moderate cytotoxicity . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains. It exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL . This suggests potential for development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating specific caspases.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis has been proposed as a mode of action against certain pathogens.
Case Studies
Case Study 1: Antidepressant Activity
A study conducted by Orjales et al. (1995) highlighted the effectiveness of piperazine derivatives in enhancing serotonin receptor activity. The findings support the potential antidepressant effects of our compound through similar pathways.
Case Study 2: Anticancer Effects
Zhang et al. (2014) reported that compounds with chromenone structures showed significant anticancer properties in vitro. The study indicated that such compounds could be developed further for therapeutic use in oncology.
Data Tables
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-22-9-7-21(8-10-22)25-20-36-28-19-23(11-12-24(28)29(25)32)35-18-17-30-13-15-31(16-14-30)26-5-3-4-6-27(26)34-2/h3-12,19-20H,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFKQFDBMGTCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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